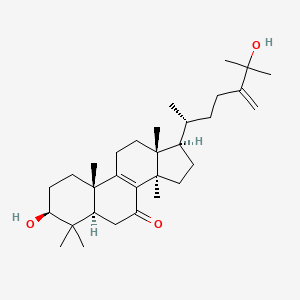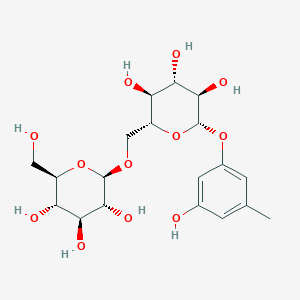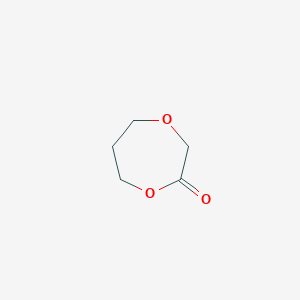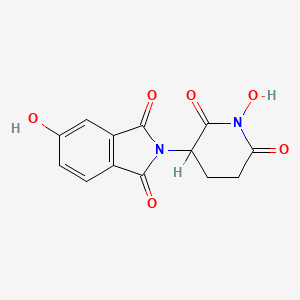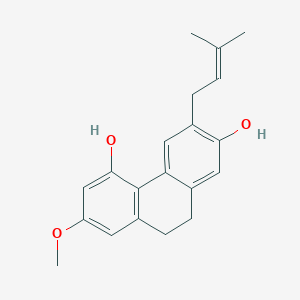
Sinensol G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinensol G is a natural product found in Spiranthes sinensis and Spiranthes vernalis with data available.
Scientific Research Applications
Optical Device Miniaturization
SiN (Silicon Nitride), closely related to Sinensol G, is gaining attention in integrated optoelectronics due to its ultralow loss in the visible region. A notable application is in developing high-performance SiN metamaterial lenses (metalenses). These metalenses, 1 cm across and 695 nm thick, are produced using CMOS-compatible fabrication. They enable wide-angle visible imaging and miniaturization of lenses for various devices like optical fibers, microendoscopes, smartphones, all-sky telescopes, and near-eye imaging applications (Fan et al., 2018).
Novel Dihydrophenanthrene Derivatives
Sinensol G is a dihydrophenanthrene derivative isolated from Spiranthes sinensis. Research has revealed various dihydrophenanthrenes, including sinensol G and others, isolated from the aerial parts of Spiranthes sinensis. These compounds' structures were determined using MS and 2D NMR techniques, indicating their potential in various scientific applications (Lin et al., 2001).
Adipogenesis Regulation
Sinensol-C, a compound related to Sinensol G, has shown significant effects in inhibiting adipogenesis. Isolated from Spiranthes sinensis, it effectively suppresses lipid accumulation in 3T3-L1 adipocytes. This inhibition is achieved through the down-regulation of adipogenic transcription factors like PPARγ, C/EBPα, SREBP-1c, FAS, and FABP4. Moreover, sinensol-C significantly increases AMPK activity in 3T3-L1 cells, indicating its potential in obesity treatment and related metabolic conditions (Shie et al., 2020).
properties
Product Name |
Sinensol G |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
7-methoxy-3-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C20H22O3/c1-12(2)4-5-14-9-17-13(10-18(14)21)6-7-15-8-16(23-3)11-19(22)20(15)17/h4,8-11,21-22H,5-7H2,1-3H3 |
InChI Key |
WCNJIPCUWRSMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2CCC3=C(C2=C1)C(=CC(=C3)OC)O)O)C |
synonyms |
sinensol G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



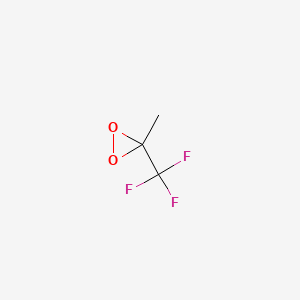

![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
